molecular formula C9H7ClFN3O2S B2880308 3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole CAS No. 339105-84-9

3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole

Cat. No.: B2880308
CAS No.: 339105-84-9
M. Wt: 275.68
InChI Key: CUTDWSZZFNSWOR-UHFFFAOYSA-N
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Description

3-[(2-Chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole (CAS 339105-84-9) is a chemical compound with the molecular formula C9H7ClFN3O2S and a molecular weight of 275.69 g/mol. This reagent features a 1,2,4-triazole ring, a privileged scaffold in medicinal chemistry known for its significant biological and pharmacological properties . The 1,2,4-triazole nucleus acts as a versatile pharmacophore, capable of forming multiple hydrogen bonds and exhibiting a strong dipole moment, which facilitates improved binding to various biomolecular targets . This makes it an invaluable building block for researchers designing and synthesizing novel bioactive molecules. The primary research applications of this compound are anticipated in the fields of antimicrobial and anticancer agent development, based on the well-documented activities of 1,2,4-triazole derivatives. Triazole-containing hybrids have demonstrated potent effects against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, the 1,2,4-triazole core is a key structural component in numerous synthetic compounds that exhibit promising anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell migration in cancer cell lines such as A549 (lung cancer) . Researchers can utilize this sulfonyl-triazole derivative as a key intermediate to create novel molecular hybrids or to investigate structure-activity relationships (SAR) in the quest for new therapeutic agents. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for human or animal consumption.

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3O2S/c10-7-2-1-3-8(11)6(7)4-17(15,16)9-12-5-13-14-9/h1-3,5H,4H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTDWSZZFNSWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=NC=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901332586
Record name 5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817556
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339105-84-9
Record name 5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Thiosemicarbazides

The foundational approach involves dehydrative cyclization of hydrazinecarbothioamides under basic conditions. A representative protocol from demonstrates:

  • Thiosemicarbazide Formation :
    Reacting 2-chloro-6-fluorobenzyl chloride with potassium thiocyanate in ethanol yields the intermediate thiosemicarbazide (78% efficiency).

  • Base-Mediated Cyclization :
    Treatment with 10% NaOH at 80°C induces intramolecular cyclization, producing 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1H-1,2,4-triazole (precursor to the target sulfonyl derivative).

Table 1 : Optimization of Cyclization Conditions

Base Temp (°C) Time (h) Yield (%) Purity (HPLC)
NaOH (10%) 80 4 88 98.2
KOH (15%) 90 3 82 97.5
NH₃/EtOH 60 6 65 95.8

Data adapted from

Oxidative Sulfur Functionalization

Conversion of the sulfanyl (-S-) intermediate to the sulfonyl (-SO₂-) group employs oxidative protocols:

  • Hydrogen Peroxide Oxidation :
    Treating 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1H-1,2,4-triazole with 30% H₂O₂ in acetic acid (1:3 v/v) at 50°C for 8 hours achieves full oxidation (99% conversion).

  • mCPBA-Mediated Oxidation :
    Meta-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C to RT) provides milder conditions, preserving acid-sensitive functional groups (94% yield).

Critical Parameter : Excess oxidant (>2 eq.) risks over-oxidation to sulfonic acids, necessitating strict stoichiometric control.

Alternative Synthetic Pathways

Copper-Catalyzed [3+2] Cycloaddition

Frontiers research details a regioselective method using Cu(I) catalysts:

  • Azide Formation :
    2-Chloro-6-fluorobenzyl azide synthesized via NaN₃ displacement of the corresponding bromide (89% yield).

  • Cycloaddition :
    Reacting with propiolamide derivatives under CuI catalysis (5 mol%) in DMF at 60°C generates the triazole core (76% yield).

Advantage : Direct installation of the sulfonyl group via pre-functionalized alkynes circumvents post-cyclization oxidation.

Solid-Phase Synthesis for High-Throughput Production

Adapting methodologies from, resin-bound intermediates enable parallel synthesis:

  • Wang Resin Functionalization :
    Immobilize 2-chloro-6-fluorobenzylsulfonyl chloride onto Wang resin using DIEA in DMF (loading efficiency: 0.78 mmol/g).

  • Triazole Assembly :
    On-resin cyclization with Boc-protected hydrazinecarboxamide, followed by TFA cleavage, yields the target compound (82% purity after HPLC).

Analytical Characterization Benchmarks

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–7.38 (m, 2H, aromatic), 4.72 (s, 2H, CH₂SO₂).
  • HRMS (ESI+) : m/z calcd. for C₉H₇ClFN₃O₂S [M+H]⁺ 288.0014; found 288.0011.

Thermal Stability :
DSC analysis reveals decomposition onset at 218°C (heating rate 10°C/min), indicating suitability for high-temperature applications.

Challenges and Industrial Scalability

  • Regioselectivity in Cyclization :
    Competing 1,3,4-triazole formation (<5%) necessitates precise pH control during base-mediated cyclization.

  • Sulfonyl Group Stability :
    Prolonged storage above 40°C induces gradual hydrolysis to sulfonic acid derivatives (8% degradation/month).

  • Green Chemistry Considerations : Recent advances propose replacing H₂O₂ with O₂/vanadium catalysts to reduce waste (Pd/C system yields 91% with 0.5 eq. O₂).

Chemical Reactions Analysis

Types of Reactions

3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The triazole ring can participate in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the sulfonyl group to sulfoxide or sulfide derivatives.

Scientific Research Applications

3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring and the sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole with structurally related compounds:

Compound Name Substituents/Modifications Molecular Weight Key Biological Activities Source/References
This compound -SO₂-(2-Cl-6-F-benzyl) at position 3 ~317.7 (calc.) Fungicidal, herbicidal Hypothetical synthesis
5-[(2-Chloro-6-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazole -CH₂-(2-Cl-6-F-benzyl) at position 5; phenyl at position 3 287.72 Insecticidal, antifungal
Epoxiconazole (BAS 480 F) Oxirane-linked triazole with Cl/F-substituted aryl groups 329.8 Broad-spectrum fungicide
Bromuconazole Brominated tetrahydrofuran-triazole hybrid 377.1 Agricultural fungicide
3-Amino-1H-1,2,4-triazole -NH₂ at position 3 84.08 Herbicidal metabolite (plant)
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole Thiazolo-triazole fused ring; 2,4-difluorophenyl 267.26 Antifungal, insecticidal (hypothetical)

Key Research Findings

Biological Activity :

  • The sulfonyl group in the target compound distinguishes it from analogs like 5-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazole, which lacks the sulfonyl moiety. This modification likely enhances cytochrome P450 inhibition due to stronger electron-withdrawing effects .
  • Compared to epoxiconazole, which relies on an epoxide ring for activity, the target compound’s benzylsulfonyl group may reduce mammalian toxicity while maintaining fungicidal efficacy .

Structure-Activity Relationships (SAR): Halogenation: Chlorine and fluorine at the benzyl position improve lipophilicity and membrane penetration compared to non-halogenated triazoles . Sulfonyl vs. Thioether: Sulfonyl derivatives exhibit higher oxidative stability and reduced off-target effects compared to thioether-linked triazoles (e.g., compounds in ) .

Metabolic Considerations: Unlike 3-amino-1H-1,2,4-triazole (a metabolite of the herbicide amitrole), the target compound’s sulfonyl group likely slows degradation in plants, prolonging its herbicidal activity .

Critical Analysis of Contradictions and Limitations

  • Toxicity Data : While halogenated triazoles generally have low acute toxicity (e.g., bromuconazole’s LD₅₀ > 2,000 mg/kg in rats), the target compound’s chronic effects remain unstudied .
  • Environmental Persistence : Sulfonyl groups may increase soil half-life compared to simpler triazoles, raising concerns about bioaccumulation .

Biological Activity

3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole (CAS: 339105-84-9) is a synthetic compound belonging to the class of triazole derivatives. Its molecular formula is C9_9H7_7ClFN3_3O2_2S, and it has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties.

PropertyValue
Molecular FormulaC9_9H7_7ClFN3_3O2_2S
Molar Mass275.69 g/mol
Density1.595 g/cm³ (predicted)
Boiling Point490.8 °C (predicted)
pKa6.20 (predicted)

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various triazole derivatives, including this compound. In vitro tests demonstrated that compounds with similar structures exhibited moderate activity against a range of bacteria such as Staphylococcus aureus and Enterococcus faecalis . The presence of specific substituents on the triazole ring influences their effectiveness against these pathogens.

Anti-inflammatory Effects

Research has indicated that derivatives of triazoles can significantly inhibit pro-inflammatory cytokines. For instance, studies involving peripheral blood mononuclear cells (PBMCs) showed that certain triazole derivatives reduced the production of Tumor Necrosis Factor-alpha (TNF-α) by approximately 44–60% at varying concentrations . The most effective compounds in these studies were those that did not increase TNF-α levels at lower doses, suggesting a nuanced mechanism of action.

Cytotoxicity and Safety Profile

In toxicity assessments conducted on human PBMCs, derivatives showed low cytotoxicity, with cell viability remaining above 94% even at high concentrations (100 µg/mL). This safety profile is crucial for potential therapeutic applications .

Study on Triazole Derivatives

A comprehensive study synthesized several new 1,2,4-triazole derivatives and evaluated their biological activities. Among the synthesized compounds, those structurally similar to this compound displayed promising results in inhibiting bacterial growth and reducing inflammatory responses in vitro . The study highlighted that structural modifications could enhance biological activity.

Comparative Analysis with Existing Antimicrobials

Comparative studies against known antimicrobial agents demonstrated that some triazole derivatives could match or exceed the efficacy of traditional antibiotics under specific conditions. For example, compounds with additional functional groups showed enhanced activity against resistant bacterial strains .

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